6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one

Catalog No.
S901861
CAS No.
189747-31-7
M.F
C6H3ClN4O
M. Wt
182.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one

CAS Number

189747-31-7

Product Name

6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one

IUPAC Name

2-chloro-7H-pyrimido[5,4-d]pyrimidin-8-one

Molecular Formula

C6H3ClN4O

Molecular Weight

182.57 g/mol

InChI

InChI=1S/C6H3ClN4O/c7-6-8-1-3-4(11-6)5(12)10-2-9-3/h1-2H,(H,9,10,12)

InChI Key

OBLBJCVARYVWJH-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=N1)Cl)C(=O)NC=N2

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=O)NC=N2

6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one is a bicyclic compound characterized by a pyrimidine ring fused to another pyrimidine structure. This compound features a chlorine atom at the 6-position and a carbonyl group at the 4-position, contributing to its unique chemical properties. The molecular formula is C₈H₆ClN₅O, and it has garnered attention for its potential applications in medicinal chemistry due to its structural resemblance to biologically active molecules.

The chemical reactivity of 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one primarily involves nucleophilic substitutions and condensation reactions. The presence of the chlorine atom makes it susceptible to nucleophilic attack, allowing for various functional group modifications. Key reactions include:

  • Condensation with Amines: The carbonyl group can react with primary or secondary amines, leading to the formation of imines or amides.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as thiols or alcohols, yielding thioethers or esters.
  • Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form more complex heterocyclic structures.

Research indicates that compounds related to 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one exhibit significant biological activities. For instance, derivatives of pyrimidine-based compounds have shown promise as:

  • Antitumor Agents: Some studies suggest that modifications of this compound can inhibit tumor growth by interfering with cellular pathways.
  • Antimicrobial Activity: Certain derivatives have demonstrated efficacy against various bacterial strains, indicating potential for antibiotic development.
  • Enzyme Inhibitors: Compounds in this class may act as selective inhibitors for enzymes such as epidermal growth factor receptor (EGFR), which is crucial in cancer therapy.

The synthesis of 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one can be achieved through several methods, including:

  • Multicomponent Reactions: Combining ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with amines and aldehydes under reflux conditions yields the target compound in good yields .
  • One-Pot Syntheses: A straightforward method involves reacting a suitable pyrimidine precursor with chlorinating agents followed by cyclization steps .
  • Condensation Reactions: The reaction of aldehydes with 6-amino derivatives under acidic conditions can also lead to the formation of this compound .

Due to its unique structure and biological activity, 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer and infectious diseases.
  • Chemical Biology: Used as a probe in studies exploring enzyme mechanisms and cellular processes.
  • Agricultural Chemistry: Potential use in developing new agrochemicals due to its antimicrobial properties.

Interaction studies involving 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one focus on its binding affinity with biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to assess how well this compound interacts with proteins involved in disease pathways. Preliminary results suggest that modifications can enhance binding affinities and selectivity towards specific targets.

Several compounds share structural characteristics with 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one, including:

Compound NameStructureUnique Features
2-AminopyrimidineStructureBasic amino group enhances reactivity
Pyrimido[4,5-d]pyrimidineStructureLacks chlorine but has similar biological activity
5-Methylpyrimido[5,4-d]pyrimidin-4(3H)-oneStructureMethyl substitution alters solubility and activity

The uniqueness of 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one lies in its chlorine substituent and specific biological interactions that may not be present in other analogs. This distinction could lead to varied pharmacological profiles and applications in drug design.

XLogP3

0.3

Dates

Modify: 2023-08-16

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